molecular formula C11H15ClN2O B7871726 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide

Cat. No.: B7871726
M. Wt: 226.70 g/mol
InChI Key: PFRAPOXSOCWRRO-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is an organic compound characterized by the presence of an amino group, a chlorinated phenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroacetophenone and methylamine.

    Formation of Intermediate: 3-chloroacetophenone undergoes a reductive amination with methylamine to form N-methyl-3-chloroacetophenone.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group, yielding N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide serves as a building block for more complex molecules

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide exerts its effects depends on its interaction with biological targets. The amino group and chlorinated phenyl ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-N-methyl-acetamide: Similar structure but with the chlorine atom in the para position.

    2-Amino-N-[1-(3-bromo-phenyl)-ethyl]-N-methyl-acetamide: Bromine substituent instead of chlorine.

    2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-ethyl-acetamide: Ethyl group instead of methyl group on the nitrogen atom.

Uniqueness

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the methyl group on the nitrogen atom. These structural features influence its reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-amino-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(14(2)11(15)7-13)9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRAPOXSOCWRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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